Naphthoxylactic acid

Übersicht

Beschreibung

Naphthoxylactic acid, also known as 3-(1-naphthoxy)lactic acid, is an organic compound belonging to the class of naphthalenes. These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings. This compound is notable for its applications in various scientific fields, including analytical chemistry and pharmacology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Naphthoxylactic acid can be synthesized from 4-methoxy-1-naphthol. The synthesis involves the cleavage of the 4-methyl ether using iodotrimethylsilane in the presence of cyclopentene . This method has been employed to prepare authentic samples of this compound for analytical purposes.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 4-methoxy-1-naphthol provides a reliable route for laboratory-scale preparation. Industrial production would likely involve similar reaction conditions, optimized for larger-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Naphthoxylactic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction could produce naphthyl alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Drug Formulation

Naphthoxylactic acid is primarily recognized for its role in enhancing the bioavailability of certain drugs. Research indicates that NLA can be utilized in novel drug delivery systems, particularly for water-soluble chemotherapeutic agents. For instance, studies have demonstrated that formulations incorporating NLA can significantly improve oral absorption and reduce gastrointestinal irritation associated with traditional chemotherapeutics like paclitaxel . This enhancement is attributed to the compound's ability to form lipid nanoparticles that encapsulate drugs, thereby facilitating their transport through the intestinal lining and into systemic circulation.

Table 1: Comparative Bioavailability of Drug Formulations with NLA

| Drug | Formulation Type | Bioavailability Improvement | Reference |

|---|---|---|---|

| Paclitaxel | Lipid Nanoparticle | Increased AUC and Cmax | |

| Docetaxel | Nanocapsules | 10-fold increase | |

| Etoposide | Oral formulation | Enhanced absorption |

1.2 Therapeutic Uses

This compound has been investigated for its potential therapeutic effects beyond drug delivery. It has been noted for its anti-cancer properties, particularly in formulations aimed at treating lung cancer. The incorporation of NLA into drug delivery systems has shown improved antitumor efficacy compared to conventional methods, suggesting its role as an adjuvant in cancer therapy .

Toxicological Studies

2.1 Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Notably, case-control studies have indicated no significant adverse reactions associated with the exposure to NLA during pregnancy, suggesting its potential safety for maternal-fetal health . This aspect is crucial for evaluating its applicability in clinical settings, especially concerning pregnant populations.

2.2 Mechanisms of Toxicity

Research into the metabolism of this compound reveals that it is biotransformed by cytochrome P450 enzymes, which are essential in understanding its toxicological implications . Understanding these metabolic pathways is vital for predicting potential toxic effects and interactions with other pharmacological agents.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound in clinical and experimental settings:

-

Case Study 1: Oral Chemotherapy Enhancement

A study focused on the development of a lipid nanoparticle formulation containing NLA demonstrated a marked improvement in the oral bioavailability of paclitaxel, leading to enhanced therapeutic outcomes in rodent models . -

Case Study 2: Maternal-Fetal Toxicology

In a controlled study examining the effects of various substances during pregnancy, this compound was found to have no adverse effects on infants when mothers were exposed during gestation .

Wirkmechanismus

The mechanism of action of naphthoxylactic acid involves its interaction with various molecular targets. In pharmacological studies, it is often investigated as a metabolite of propranolol, where it undergoes side-chain oxidation . The pathways involved include enzymatic reactions in the liver, leading to the formation of hydroxylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Naphthoxylactic acid can be compared with other similar compounds, such as:

1-Naphthoxyacetic Acid: This compound has a similar naphthalene moiety but differs in its acetic acid side chain.

2-Hydroxy-3-(1-naphthalenyloxy)propanoic Acid: This is another derivative with a similar structure but different functional groups.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in analytical and pharmacological studies.

Biologische Aktivität

Naphthoxylactic acid (NLA) is a compound derived from the metabolism of propranolol, a well-known beta-blocker. It has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various metabolic processes. This article explores the biological activity of NLA, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Metabolism

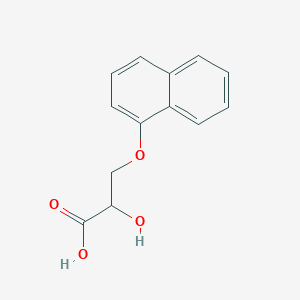

This compound is formed primarily through the hydroxylation and oxidation of propranolol. The metabolic pathway involves the conversion of propranolol into several metabolites, with NLA being one of the significant products. The structure of NLA can be represented as follows:

This compound exhibits structural similarities to other naphthalene derivatives, which are known for their diverse biological activities.

Antioxidant Activity

One of the most notable biological activities of NLA is its antioxidant capacity . Research indicates that NLA possesses moderate antioxidant properties, which can contribute to the protection of cells against oxidative stress. In vitro studies have shown that NLA can inhibit lipid peroxidation, a process that leads to cellular damage:

- Study Findings : In a study measuring the effectiveness of various compounds in preventing lipid peroxidation, NLA demonstrated an EC50 value comparable to that of vitamin E, although it was less potent overall .

- Mechanism : The antioxidant mechanism is thought to involve the scavenging of free radicals and the stabilization of cell membranes, reducing the risk of oxidative damage during inflammatory processes .

Biological Effects in Cellular Systems

NLA's biological activity extends beyond antioxidant properties. It has been shown to influence several cellular processes:

- Cell Proliferation : In studies involving cancer cell lines, NLA exhibited antiproliferative effects, suggesting potential applications in cancer therapy. The compound was tested against HepG2 liver cancer cells and showed significant inhibition of cell growth .

- Metabolic Interactions : Research indicates that NLA interacts with various metabolic pathways. For instance, it has been observed to affect the metabolism of propranolol itself when administered alongside protein-rich meals, enhancing bioavailability and altering metabolite profiles .

Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of NLA:

- Cardiovascular Health : In patients treated with propranolol for hypertension or anxiety disorders, elevated levels of NLA were associated with improved outcomes related to oxidative stress markers. This suggests that NLA may play a role in mediating some therapeutic effects of propranolol .

- Neonatal Outcomes : A systematic review on beta-blocker exposure during pregnancy noted that metabolites like NLA could influence neonatal health outcomes, including risks for hypoglycemia and bradycardia . This raises questions about the safety profiles of beta-blockers and their metabolites during pregnancy.

Comparative Analysis of Biological Activities

To better understand the biological activity of NLA in relation to other compounds, a comparative analysis is presented below:

| Compound | Antioxidant Activity | Antiproliferative Effects | Metabolic Interaction |

|---|---|---|---|

| This compound (NLA) | Moderate | Significant against HepG2 | Alters propranolol metabolism |

| Vitamin E | High | Minimal | None |

| Propranolol | Low | Moderate | Significant |

Eigenschaften

IUPAC Name |

2-hydroxy-3-naphthalen-1-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-11(13(15)16)8-17-12-7-3-5-9-4-1-2-6-10(9)12/h1-7,11,14H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQFHRDQYGTGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276156, DTXSID90909174 | |

| Record name | Naphthoxylactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-54-7, 94537-05-0 | |

| Record name | Naphthoxylactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoxylactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-[(naphthalen-1-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.